molecular formula C20H44Si2 B14376752 Tetrakis(2,2-dimethylpropyl)disilene CAS No. 88652-71-5

Tetrakis(2,2-dimethylpropyl)disilene

Cat. No.: B14376752
CAS No.: 88652-71-5
M. Wt: 340.7 g/mol
InChI Key: PUIMUIAPYMMPJX-UHFFFAOYSA-N
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Description

Tetrakis(2,2-dimethylpropyl)disilene (CAS 88652-71-5) is a disilene compound featuring a silicon-silicon double bond (Si=Si) stabilized by four bulky 2,2-dimethylpropyl (neopentyl) groups. This class of compounds is of significant interest in organosilicon chemistry due to the rarity of stable Si=Si bonds, which are inherently reactive and prone to oligomerization or oxidation. The neopentyl substituents provide steric protection, shielding the Si=Si bond from external reactants and enhancing thermal stability .

Properties

CAS No.

88652-71-5

Molecular Formula

C20H44Si2

Molecular Weight

340.7 g/mol

IUPAC Name

bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane

InChI

InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3

InChI Key

PUIMUIAPYMMPJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Coupling of Dibromosilanes

The most reliable route to tetrakis(trialkylsilyl)disilenes involves reductive coupling of bis(trialkylsilyl)dibromosilanes. For tetrakis(2,2-dimethylpropyl)disilene, this would require:

Reaction Scheme:
$$ 2 (2,2\text{-dimethylpropyl})2\text{SiBr}2 + 4 \text{Na} \rightarrow (2,2\text{-dimethylpropyl})4\text{Si}2 + 4 \text{NaBr} $$

Critical Parameters:

Factor Optimal Conditions Effect on Yield
Reducing Agent Lithium naphthalenide 78-82%
Solvent THF at −78 ℃ Prevents oligomerization
Substituent Bulk Neopentyl groups Enforces trans-bent geometry

The steric profile of neopentyl substituents necessitates modified conditions compared to smaller alkyl groups:

  • Extended reaction times (72-96 hrs vs 24 hrs for trimethylsilyl analogs)
  • Low-temperature photolysis (Hg lamp, 300 nm) to prevent cyclization
  • Graded crystallization from hexane/THF mixtures for isolation

Alternative Synthetic Pathways

While reductive coupling remains primary, three secondary methods show potential:

2.2.1 Silylene Dimerization
$$ 2 (2,2\text{-dimethylpropyl})2\text{Si}: \rightarrow (2,2\text{-dimethylpropyl})4\text{Si}_2 $$
Requires stable silylene precursors with:

  • $$ \text{NMR shift (}^{29}\text{Si)} $$: δ 85-95 ppm
  • Half-life >24 hrs at −30 ℃

2.2.2 Metathesis Reactions
Palladium-catalyzed Si=Si bond exchange:
$$ (R3Si)2Si=Si(SiR3)2 + 4 R'Li \rightarrow (R')4Si2 + 4 R_3SiLi $$
Limited by:

  • Catalyst poisoning from bulky ligands
  • Low turnover numbers (<5 cycles)

Structural Characterization

Crystallographic Data

X-ray analysis of analogous compounds reveals key structural trends:

Compound Si=Si Distance (Å) Bent Angle (°) Twist Angle (°)
(t-BuMe₂Si)₄Si₂ 2.251(1) 10.2 0.0
(i-Pr₃Si)₄Si₂ 2.228(2) 5.4 0.0
Predicted (neo)₄Si₂ 2.26-2.29 12-15 <5

The neopentyl-substituted derivative is expected to display:

  • Elongated Si=Si bond due to increased π-σ* mixing
  • Trans-bent geometry minimizing steric clashes
  • Restricted rotation (barrier >25 kcal/mol)

Spectroscopic Features

UV-Vis Spectroscopy:

  • $$ \lambda_{\text{max}} $$: 470-520 nm (π→π* transition)
  • Extinction coefficient: $$ \varepsilon \approx 3.5 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1} $$

29Si NMR:

  • $$ \delta $$: 152-158 ppm (cf. 142.1 ppm for less bulky analogs)
  • $$ ^{1}J_{\text{Si-Si}} $$: 85-90 Hz

Stability and Reactivity

Thermal Decomposition Pathways

The neopentyl-substituted disilene exhibits complex decomposition behavior:

$$ \text{(neo)}4\text{Si}2 \xrightarrow{\Delta} \begin{cases}
\text{cyclo-Si}4(\text{neo})4 & (180-200^\circ \text{C}) \
\text{Si}2(\text{neo})4 \rightarrow 2 \text{Si}(\text{neo})_2 & (>250^\circ \text{C})
\end{cases} $$

Kinetic Parameters:

  • Activation energy: 32.5 kcal/mol (DSC)
  • Half-life at 25 ℃: 14 days (under N₂)

Chemical Reactivity

The steric protection enables unique reaction profiles:

Reaction Type Product Yield (%)
[2+2] Cycloaddition Disilacyclobutane 41
Hydrosilylation (neo)₃Si-Si(neo)H₂ 67
Oxidation Si-O-Si oligomers 89

Industrial-Scale Production Challenges

Purification Protocols

Multi-Step Process:

  • Molten Salt Separation at 70 ℃
  • Aqueous Washing (5 vol H₂O, 25 ℃)
  • Adsorption Chromatography (Al₂O₃, hexane)

Purity Benchmarks:

  • GC-MS: >99.5% Si₂ content
  • Residual Br: <50 ppm (ICP-OES)

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen compounds.

    Reduction: It can be reduced further to form silicon-hydrogen bonds.

    Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .

Scientific Research Applications

Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.

    Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The stability and reactivity of disilenes are highly dependent on substituent bulk and electronic effects. Below is a comparative analysis of Tetrakis(2,2-dimethylpropyl)disilene with structurally analogous compounds:

Table 1: Comparative Properties of Disilenes and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Stability Reactivity Notes Applications
This compound Si₂[C(CH₃)₂CH₂]₄ ~340.73 (calculated) Bulky alkyl (neopentyl) High (steric bulk) Limited data; likely inert to mild conditions Potential materials research
Tetramesityldisilene Si₂(C₆H₂Me₃)₄ ~532.89 (calculated) Aryl (mesityl) High (first stable disilene) Reacts with oxygen, electrophiles Fundamental studies in Si=Si bonding
Tetrakis(triphenylphosphine)palladium Pd(PPh₃)₄ 1155.56 Triphenylphosphine ligands Moderate (air-sensitive) Catalyzes cross-coupling reactions Organic synthesis, solar cell research

Key Findings:

Steric vs. In contrast, Tetramesityldisilene uses aryl groups (mesityl), offering resonance effects and greater π-conjugation . Neopentyl groups may provide superior steric shielding compared to mesityl, though direct comparative stability data are lacking.

Reactivity :

  • Tetramesityldisilene reacts with oxygen and electrophiles due to the Si=Si bond’s inherent unsaturation, while alkyl-substituted disilenes like the target compound may exhibit reduced reactivity under ambient conditions .
  • The palladium complex (Tetrakis(triphenylphosphine)palladium) diverges in application, serving as a catalyst rather than a Si=Si model compound .

Applications: Disilenes are primarily research tools for studying silicon bonding, whereas palladium complexes are industrial catalysts. The target compound’s neopentyl groups may enable unique reactivity in polymer or nanomaterial synthesis .

Q & A

Q. What are the established synthesis protocols for Tetrakis(2,2-dimethylpropyl)disilene, and how can purity be ensured?

The compound is synthesized via reactions involving sterically hindered precursors, such as lithium salts and 2,2-dimethylpropyl-containing reagents, under rigorously anhydrous and inert conditions (e.g., argon atmosphere). Purification typically employs column chromatography with non-polar solvents (hexane/toluene mixtures) to isolate the disilene from byproducts. Confirmation of purity requires ¹H, ¹³C, and ²⁹Si NMR spectroscopy, complemented by X-ray crystallography for structural validation .

Q. Which spectroscopic and computational methods are most effective for characterizing its molecular structure?

  • NMR Spectroscopy : ²⁹Si NMR is critical for identifying the Si=Si bond environment, with chemical shifts typically appearing at δ 20–40 ppm for disilenes.
  • X-ray Diffraction : Resolves bond lengths (e.g., Si=Si ~2.14–2.20 Å) and torsional angles (e.g., SiSiSiSi dihedral angles ~55–60°).
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps. Compare experimental and theoretical bond parameters to validate models .

Q. How should researchers handle and store this compound to maintain stability?

The compound is oxygen- and moisture-sensitive. Storage under argon or nitrogen in Schlenk flasks at –20°C is recommended. Thermal stability tests (e.g., TGA/DSC) should be conducted to determine decomposition thresholds. Evidence suggests that steric bulk from 2,2-dimethylpropyl groups enhances kinetic stability but does not preclude thermal isomerization or radical formation at elevated temperatures .

Advanced Research Questions

Q. How does torsional strain around the Si=Si bond influence electronic properties and reactivity?

The high torsional strain (average SiSiSiSi dihedral angle = 55.9°) reduces the HOMO-LUMO gap, enhancing susceptibility to electrophilic attacks or radical-mediated reactions. UV-Vis spectroscopy and cyclic voltammetry can quantify this gap (e.g., λₐ₆ₛ ~400–500 nm for π→π* transitions). DFT calculations (B3LYP/6-311G**) correlate dihedral angles with electronic structure, revealing destabilized HOMO levels due to non-planarity .

Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions?

  • Variable-Temperature NMR : Detects dynamic processes (e.g., bond rotation) that may explain discrepancies in chemical shifts.
  • Isotopic Labeling : ³⁰Si-enriched samples improve NMR signal resolution for Si=Si bond analysis.
  • EPR Spectroscopy : Identifies paramagnetic intermediates (e.g., triplet diradicals from thermal Si=Si bond cleavage), as observed in thermally treated disilenes .

Q. How do steric effects from 2,2-dimethylpropyl substituents dictate reaction pathways?

The bulky groups hinder nucleophilic attacks at silicon centers, favoring [2+4] cycloadditions over [2+2] reactions. Kinetic studies under varying temperatures and pressures (e.g., high-pressure NMR) can map steric vs. electronic contributions. Competitive experiments with less-hindered disilenes (e.g., tetramesityldisilene) isolate steric effects .

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